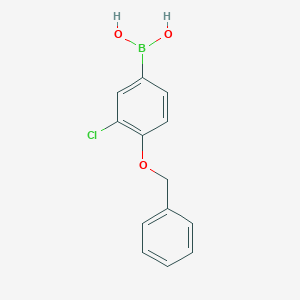
4-Benzyloxy-3-chlorophenylboronic acid
Übersicht
Beschreibung
4-Benzyloxy-3-chlorophenylboronic acid is a boronic acid derivative characterized by the presence of a benzyloxy substituent and a chlorine atom on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of arylboronic acids, such as 4-benzyloxy-3-chlorophenylboronic acid, can be achieved through various methods. One common approach is the Miyaura borylation, which involves the reaction of aryl halides with diboronic compounds in the presence of a palladium catalyst. Another method is the direct borylation of arenes using boryl reagents under transition metal catalysis . Although the specific synthesis of 4-benzyloxy-3-chlorophenylboronic acid is not detailed in the provided papers, these general methods are likely applicable.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. In the case of halophenylboronic acids, the halogen atom can influence the molecular conformation and crystal packing through various interactions. For instance, in the crystal structures of 4-chlorophenylboronic acid, the molecules are held together by O-H···O hydrogen bonds formed by the boronic acid groups and C-H···X (X = Cl) interactions .
Chemical Reactions Analysis
Arylboronic acids participate in a variety of chemical reactions. They are particularly noted for their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they react with aryl halides to form biaryl compounds . Additionally, boronic acids can catalyze the dehydrative condensation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests that the ortho-substituent on the phenyl ring can play a significant role in the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and stability. The crystal structure analysis provides insights into the solid-state properties, such as conformation and packing, which are essential for understanding the reactivity and interactions of these compounds . The spectral and computational studies, including IR, NMR, and UV-Vis investigations, along with DFT calculations, can provide detailed information on the electronic structure and properties of related compounds, which can be extrapolated to 4-benzyloxy-3-chlorophenylboronic acid .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Application in Detection
4-Benzyloxy-3-chlorophenylboronic acid is involved in the synthesis of Carbon Dots (CDs), which are applied in the detection of serine, an amino acid. The fluorescent properties of these CDs, especially when doped with boron and nitrogen, enable their use in sensitive and efficient detection systems in food safety and biomedicine (Hu et al., 2020).
2. Cross-Coupling Reaction in Organic Chemistry
This compound plays a role in the nickel(0)-catalyzed cross-coupling reaction of chloroarenes with arylboronic acids. This process is crucial for synthesizing biaryls, compounds that are significant in various chemical syntheses (Saito et al., 1997).
3. Influence on Luminescent Properties
It is used to study the impact of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds. This has implications in fields like photonics and materials science (Sivakumar et al., 2010).
4. Role in Environmental Science
In environmental science, related compounds like 4-chlorophenoxyacetic acid are studied for their degradation in processes like peroxi-coagulation and photoperoxi-coagulation, revealing insights into the treatment of herbicide pollutants in water (Brillas et al., 2003).
5. Development of Fluorescence Sensors
Compounds derived from similar boronic acids are used in the creation of fluorescence sensors, such as in the detection of benzo[a]pyrene in water. This showcases their potential in environmental monitoring and safety applications (Sun et al., 2021).
6. Degradation Studies
Studies on degradation of similar compounds like 4-chlorophenol using various methods (UV, organic oxidants) contribute to understanding the breakdown and removal of pollutants in water, highlighting its environmental significance (Sharma et al., 2012).
7. Activation in Oxidative Degradation
Related compounds are also investigated for their role in activating hydrogen peroxide in the oxidative degradation of organic pollutants, which is important for water treatment technologies (Bokare & Choi, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-chloro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMMNDQVZAXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396089 | |
| Record name | 4-Benzyloxy-3-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-chlorophenylboronic acid | |
CAS RN |
845551-44-2 | |
| Record name | 4-Benzyloxy-3-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXY-3-CHLOROPHENYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



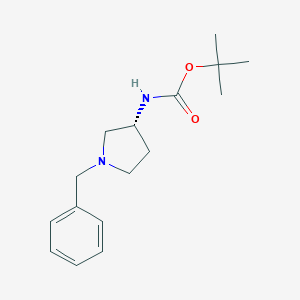
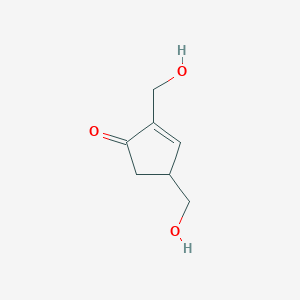
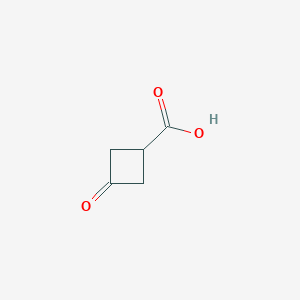
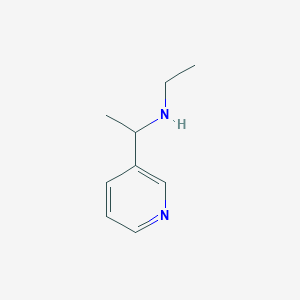
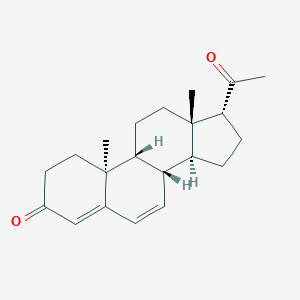
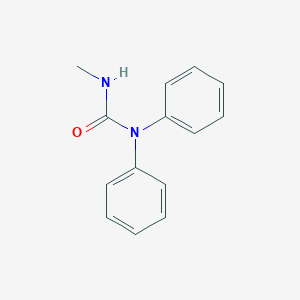

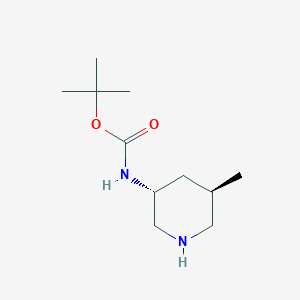
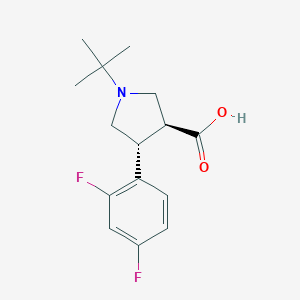
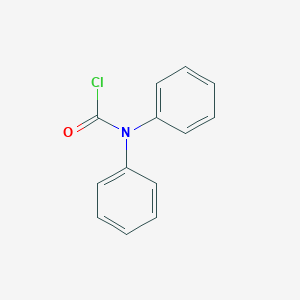
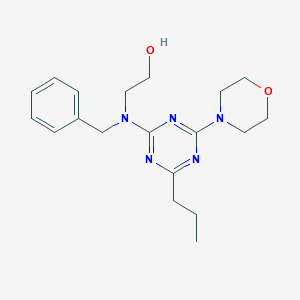
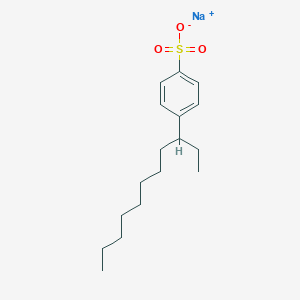
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
